![molecular formula C7H5N3O2 B1614592 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 2845-82-1](/img/structure/B1614592.png)
5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Fluorescent Materials
- Corrosion Inhibitors
Case Studies
Mechanism of Action
The mechanism by which 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound features a triazole ring instead of an oxadiazole ring and has different chemical properties and applications.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a triazole-pyrimidine structure and are studied for their antidiabetic and anticancer activities.
Uniqueness
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological and chemical functions.
Biological Activity
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its role in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 151.13 g/mol. The structure features a pyridine ring attached to an oxadiazole moiety, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds followed by oxidation processes to yield the desired oxadiazole structure .
Antimycobacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimycobacterial properties. A study synthesized a series of Mannich bases derived from isoniazid and evaluated their activity against Mycobacterium tuberculosis H37Rv. The results indicated that several derivatives showed promising antimycobacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard drugs like streptomycin and isoniazid .
Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
---|---|---|
3c | 6.25 | Streptomycin |
3e | 3.125 | Isoniazid |
Anticancer Activity
In addition to its antimycobacterial effects, this compound has shown potential anticancer activity. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that compounds based on this scaffold increased p53 expression and activated caspase pathways in MCF-7 breast cancer cells . Molecular docking studies suggested strong interactions between these compounds and estrogen receptors, indicating their potential as anticancer agents.
Antibacterial Activity
Further investigations into the antibacterial properties of oxadiazole derivatives revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated significant inhibition zones in agar diffusion assays .
Case Studies
- Antimycobacterial Study : A series of new oxadiazole derivatives were synthesized and tested against M. tuberculosis. The most active compounds were noted for their low MIC values and were structurally characterized using NMR and mass spectrometry .
- Anticancer Evaluation : In vitro studies on various cancer cell lines showed that certain oxadiazole derivatives could inhibit cell proliferation effectively. The compounds were tested under both normoxic and hypoxic conditions to assess their efficacy in different tumor microenvironments .
Properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKMMIFJWHGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182649 | |
Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-82-1 | |
Record name | 2-(4-Pyridyl)-1,3,4-oxadiazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2845-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neovadrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVU6M5T5ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.